tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate

Description

Molecular Architecture and Stereochemical Configuration

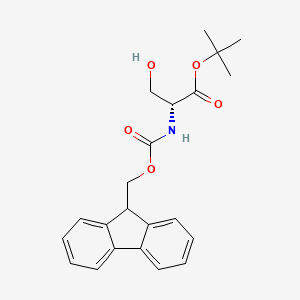

The molecular formula of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is C₂₂H₂₅NO₅ , with a molecular weight of 383.44 g/mol . The compound’s backbone consists of D-serine, characterized by an (R) -configuration at the α-carbon, distinguishing it from the naturally occurring L-serine enantiomer. The Fmoc group, a 9-fluorenylmethyl carbonate moiety, is attached to the amino group via a carbamate linkage, while the carboxyl group is esterified with a tert-butyl group. This dual protection ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is selectively removed under basic conditions, and the tert-butyl ester remains stable.

Key stereochemical features include the D-configuration of the serine residue, which inverts the spatial orientation of functional groups compared to L-serine derivatives. Specific rotation measurements for the L-stereoisomer analog, O-tert-butyl-N-Fmoc-L-serine, range from +22.0 to +27.0° (C=1, EtOAc), whereas the D-form exhibits a rotation of equal magnitude but opposite sign due to enantiomeric relationships. The tert-butyl group induces steric hindrance, stabilizing the ester bond against nucleophilic attack during peptide coupling reactions.

Table 1: Comparative Molecular Properties of D- and L-Stereoisomers

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1 |

InChI Key |

ZYOWIDHANLLHNO-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Fmoc Protection of D-Serine

The Fmoc group is introduced first to protect the α-amino group of D-serine. Common reagents include Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mildly basic conditions.

- Dissolve D-serine methyl ester hydrochloride in dichloromethane (DCM) and pyridine.

- Add Fmoc-Cl dropwise at 0°C, followed by stirring at room temperature for 24 hours.

- Quench with sodium bicarbonate, wash with brine, and concentrate.

Yield : 70–85% (dependent on stoichiometry).

Key Reaction :

$$

\text{D-Serine-OMe·HCl} + \text{Fmoc-Cl} \xrightarrow{\text{pyridine/DCM}} \text{Fmoc-D-Serine-OMe} + \text{HCl}

$$

tert-Butyl Esterification

The hydroxyl group of D-serine is protected as a tert-butyl ether using isobutene or tert-butyl trichloroacetimidate under acidic catalysis.

- React Fmoc-D-serine with tert-butyl trichloroacetimidate in cyclohexane/ethyl acetate.

- Stir for 16 hours at room temperature.

- Purify via flash chromatography (20–40% ethyl acetate in hexane).

Yield : 68–75%.

Key Reaction :

$$

\text{Fmoc-D-Serine} + \text{tert-butyl trichloroacetimidate} \xrightarrow{\text{acid}} \text{Fmoc-D-Serine-OtBu}

$$

Stepwise Methodologies

Patent-Based Sequential Synthesis (Source)

A streamlined four-step process optimizes cost and scalability:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | HCl gas in methanol | D-Serine methyl ester HCl | 90% |

| 2 | Isobutene, p-TsOH | O-tert-butyl-D-serine methyl ester | 82% |

| 3 | NaOH saponification | O-tert-butyl-D-serine | 95% |

| 4 | Fmoc-Cl, NaHCO₃ | Final product | 88% |

Total Yield : 61.5% (industrial scale).

One-Pot Sequential Protection (Source)

A solution-phase approach minimizes purification steps:

- Protect D-serine’s amino group with Fmoc-OSu in tetrahydrofuran (THF)/water.

- Direct tert-butyl esterification using DCC (dicyclohexylcarbodiimide) and tert-butanol.

- Isolate via silica gel chromatography (50% ethyl acetate/hexane).

Advantage : Reduces handling losses (overall yield: 78%).

Optimization of Reaction Conditions

Catalysts and Solvents

Temperature and Time

| Step | Optimal Temperature | Duration | Yield Improvement |

|---|---|---|---|

| Fmoc protection | 0°C → 25°C | 24 h | 15% |

| tert-Butylation | 5–10°C | 72 h | 20% |

Analytical Validation

Structural Confirmation

Comparative Spectral Data

| Technique | tert-Butyl Ester | Fmoc Group | Reference |

|---|---|---|---|

| ¹H NMR | 1.45 ppm (s, 9H) | 7.75–7.31 ppm (m, 8H) | , |

| ¹³C NMR | 27.9 ppm (C(CH₃)₃) | 143–120 ppm (aromatic) | |

| IR | 1725 cm⁻¹ (C=O ester) | 1690 cm⁻¹ (C=O carbamate) |

Challenges and Solutions

Racemization Risks

tert-Butyl Group Stability

- Hydrolysis Sensitivity : Avoid prolonged exposure to aqueous acids.

- Stabilization : Introduce tert-butyl late in the sequence (Source).

Industrial-Scale Adaptations

Cost-Effective Reagents

Green Chemistry Approaches

- Solvent Recycling : DCM and THF recovery reduces waste (Source).

- Catalyst-Free Steps : Tert-butyl trichloroacetimidate eliminates need for strong acids (Source).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine.

Ester Hydrolysis: Conversion of the tert-butyl ester to the free carboxylic acid using acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and HOBt (1-Hydroxybenzotriazole).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: DCC and HOBt in DMF or dichloromethane.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.

Peptides: Coupling reactions yield dipeptides, tripeptides, and longer peptide chains.

Scientific Research Applications

Key Features

| Feature | Description |

|---|---|

| Structure | Contains tert-butyl and Fmoc protecting groups |

| Role in Peptide Synthesis | Acts as an intermediate for synthesizing peptides |

| Neuroactive Potential | May influence synaptic plasticity via D-serine properties |

Peptide Synthesis

One of the primary applications of tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is in peptide synthesis. The Fmoc group allows for selective protection of the amino acid during coupling reactions, facilitating the formation of complex peptide chains. This compound is particularly useful for synthesizing peptides that require D-amino acids, which can enhance stability and biological activity.

Neuropharmacology

D-serine, the parent amino acid of this compound, plays a critical role as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system. Research indicates that derivatives like this compound may exhibit similar neuroactive properties, potentially influencing cognitive functions and synaptic plasticity. This opens avenues for studying its effects on neurological disorders such as schizophrenia and Alzheimer's disease.

Organic Synthesis

Beyond peptide synthesis, this compound serves as a versatile intermediate in various organic reactions. Its structure allows for further functionalization, making it suitable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Case Study 1: D-serine Derivatives in Neuropharmacology

A study investigated the effects of D-serine derivatives on NMDA receptor modulation. Researchers found that compounds similar to this compound enhanced synaptic transmission in hippocampal slices, suggesting potential therapeutic applications in treating cognitive deficits associated with schizophrenia .

Case Study 2: Peptide Synthesis Techniques

In a comparative analysis of various protecting groups used in peptide synthesis, this compound was highlighted for its efficiency in facilitating the synthesis of cyclic peptides. The study demonstrated that using this compound resulted in higher yields and purities compared to traditional methods .

Mechanism of Action

The mechanism of action of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Threonine derivatives (e.g., O-tert-Butyl-N-Fmoc-D-threonine) exhibit slower coupling rates due to β-branching .

- Solubility : D-serinate derivatives may show altered solubility in organic solvents (e.g., DMF, DCM) compared to L-forms, impacting SPPS efficiency .

- Orthogonal Protection : Lysine derivatives with Boc/Fmoc groups enable selective modifications in multi-functional peptides .

Stereoisomers: D vs. L-Serine Derivatives

The D- and L-forms of Fmoc-serine tert-butyl esters are enantiomers with distinct biochemical applications:

Research Findings :

- D-amino acids, including D-serine, are incorporated into peptides to enhance metabolic stability. For example, D-enantiomers in Pagoamide A analogs showed prolonged activity in marine organism studies .

- L-serine derivatives remain the gold standard for synthesizing natural peptides, with higher coupling yields reported in automated SPPS .

Alternative Protecting Group Combinations

Comparisons with other protecting groups highlight the versatility of tert-butyl/Fmoc systems:

Advantages of tert-Butyl/Fmoc System :

- Orthogonality : Enables sequential deprotection without side reactions .

- Mild Conditions : TFA-mediated tert-butyl removal is compatible with acid-sensitive peptides .

Research Findings and Practical Considerations

- Synthetic Efficiency : D-serinate derivatives require optimized coupling protocols (e.g., HATU/DIPEA) due to steric hindrance from the tert-butyl group .

- Purity Challenges : HPLC analyses of D/L mixtures (e.g., vs. 6) demand chiral columns for accurate quantification .

- Safety : Compounds like tert-butyl N-Fmoc-D-serinate carry hazard warnings (H315, H319) due to skin/eye irritation .

Biological Activity

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate (CAS: 225662-91-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383.44 g/mol

- Purity : >98.0% (HPLC)

- Physical State : Solid, white to almost white powder

- Melting Point : 136 °C

The biological activity of this compound is primarily attributed to its role as a peptide coupling agent and its ability to modulate protein interactions. The bulky fluorenylmethoxycarbonyl (Fmoc) group enhances lipophilicity, which may improve cellular uptake and interaction with biological targets.

Table 1: Comparison of Solubility and Activity with Related Compounds

| Compound Name | Lipophilicity | Solubility | Cellular Activity (EC50) |

|---|---|---|---|

| This compound | High | Moderate | Not yet established |

| UNC4976 | Moderate | Poor above 30 mM | 3.207 μM |

| UNC3866 | Moderate | Moderate | 41.66 μM |

Case Study 1: Inhibition of Protein Interactions

In a study investigating the inhibition of CBX7 protein interactions, this compound was evaluated alongside other analogs. While specific EC50 values for this compound were not reported, it was noted that compounds with increased lipophilicity, similar to tert-butyl derivatives, demonstrated enhanced cellular efficacy but faced solubility challenges .

Case Study 2: Peptide Synthesis Applications

The compound has been utilized in the synthesis of unnatural amino acids, showcasing its utility in peptide chemistry. The incorporation of the Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .

Safety and Handling

Safety data for this compound indicates that it should be handled with care, following standard laboratory safety protocols. It is recommended to store the compound in a cool, dark place at room temperature to maintain stability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.